N-mesityl-N'-(2-methoxybenzoyl)thiourea
Description
N-Mesityl-N'-(2-methoxybenzoyl)thiourea is a disubstituted thiourea derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a 2-methoxybenzoyl moiety. Thioureas are sulfur-containing analogs of urea, renowned for their diverse applications in medicinal chemistry, catalysis, and materials science . The compound’s structure combines electron-donating (methoxy) and sterically bulky (mesityl) groups, which influence its physicochemical and biological properties.
The title compound’s methoxy and mesityl substituents may enhance lipophilicity and receptor binding compared to simpler thioureas.
Properties
Molecular Formula |
C18H20N2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methoxy-N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H20N2O2S/c1-11-9-12(2)16(13(3)10-11)19-18(23)20-17(21)14-7-5-6-8-15(14)22-4/h5-10H,1-4H3,(H2,19,20,21,23) |
InChI Key |
AWSLMPWOJNRILU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-N’-(2-methoxybenzoyl)thiourea typically involves the reaction of mesityl isothiocyanate with 2
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Effects
The biological and chemical behavior of thioureas is highly substituent-dependent. Key analogs include:
- Mesityl Group : The bulky mesityl substituent in the title compound likely enhances steric hindrance, reducing intermolecular interactions and improving solubility in organic solvents compared to phenyl or benzoyl analogs .
- Methoxy vs. Halogen Substituents : Methoxy groups enhance electron density and hydrogen-bonding capacity, whereas chloro or nitro groups increase electrophilicity and redox activity .
Spectroscopic Properties
Key spectroscopic data for thiourea derivatives:
The title compound’s IR spectrum is expected to show a C=S stretch near 1096 cm⁻¹, while its NH protons would resonate as broad singlets around 11 ppm, consistent with thiourea derivatives .
Electrochemical Behavior
Cyclic voltammetry (CV) studies on nitro- and cyano-substituted thioureas reveal distinct redox potentials:
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